molecular formula C16H15ClN2O2S B2539602 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-89-6

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2539602
CAS No.: 886924-89-6
M. Wt: 334.82
InChI Key: YKLGYEZYOFFYGN-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H15ClN2O2S and a molecular weight of 334.82. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the cyclization of amido-nitriles .


Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The imidazole ring is a key component of this compound, contributing to its unique chemical properties .


Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .

Mechanism of Action

Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .

The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there could be future research and development opportunities for “1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole”.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLGYEZYOFFYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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